![molecular formula C11H17NO B13295254 2-[(Tert-butylamino)methyl]phenol CAS No. 60399-04-4](/img/structure/B13295254.png)
2-[(Tert-butylamino)methyl]phenol
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Overview
Description
2-[(Tert-butylamino)methyl]phenol is an organic compound with the molecular formula C11H17NO It is a phenolic compound with a tert-butylamino group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tert-butylamino)methyl]phenol can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with tert-butylamine in the presence of a reducing agent. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the presence of a base to neutralize the acidic by-products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-[(Tert-butylamino)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenolic hydrogen can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated or alkylated phenolic compounds.
Scientific Research Applications
2-[(Tert-butylamino)methyl]phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(Tert-butylamino)methyl]phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins or enzymes, affecting their activity. Additionally, the tert-butylamino group can interact with receptors or other biomolecules, modulating their function. These interactions can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
2-[(Tert-butylimino)methyl]phenol: Similar structure but with an imino group instead of an amino group.
2-[(Tert-butylamino)methyl]aniline: Similar structure but with an aniline group instead of a phenol group.
Uniqueness
2-[(Tert-butylamino)methyl]phenol is unique due to its combination of a phenolic group and a tert-butylamino group, which imparts distinct chemical and biological properties.
Biological Activity
2-[(Tert-butylamino)methyl]phenol, a compound with significant biological activity, is characterized by its unique structural features that influence its interaction with biological systems. This article explores the biological activity of this compound, including its antimicrobial properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H15NO, indicating a phenolic structure with a tert-butylamino group. This configuration enhances the compound's solubility and reactivity, which are critical for its biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . The presence of the phenolic hydroxyl group is believed to contribute to its effectiveness against various microbial strains. Studies have shown that compounds with similar structures can disrupt microbial cell membranes, leading to cell lysis and death.
Microbial Strain | Activity Observed |
---|---|
Staphylococcus aureus | Inhibition of growth |
Escherichia coli | Moderate sensitivity |
Candida albicans | Significant inhibition |
Interaction with Biological Targets
The compound has been studied for its potential to interact with various biological targets, including enzymes and receptors. For instance, it may act as a competitive antagonist at adrenergic receptors, similar to other β-blockers, which are used in the treatment of cardiovascular conditions .
Cardiovascular Applications
A study highlighted the potential use of this compound as a therapeutic agent in managing conditions like hypertension and heart failure. The compound's ability to modulate adrenergic signaling pathways suggests it could be beneficial in reducing cardiac workload and improving heart function .
Anticancer Activity
Emerging research has indicated that derivatives of this compound may possess anticancer properties. A comparative analysis of various phenolic compounds revealed that those with a tert-butylamino substitution exhibited enhanced cytotoxic effects against cancer cell lines, suggesting a promising avenue for further investigation in cancer therapeutics .
Synthesis and Derivatives
Several synthesis methods for this compound have been documented. These methods allow for the efficient production of the compound while minimizing by-products. The synthesis often involves the reaction of tert-butylamine with appropriate phenolic precursors under controlled conditions.
Synthesis Method | Yield (%) | Comments |
---|---|---|
Direct amination | 85 | Simple procedure |
Microwave-assisted | 90 | Faster reaction time |
Properties
CAS No. |
60399-04-4 |
---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-[(tert-butylamino)methyl]phenol |
InChI |
InChI=1S/C11H17NO/c1-11(2,3)12-8-9-6-4-5-7-10(9)13/h4-7,12-13H,8H2,1-3H3 |
InChI Key |
YXEWBNFFNOODEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC1=CC=CC=C1O |
Origin of Product |
United States |
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